6-Bromo-3-carboxy-2-fluorophenylboronic acid
Description
Properties
IUPAC Name |
3-borono-4-bromo-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrFO4/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,13-14H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOYTFLVFNPJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C(=O)O)Br)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrFO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.83 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration-Reduction-Bromination Sequence
Adapting methods from the synthesis of 2-bromo-6-fluorobenzoic acid, a nitration-reduction-bromination sequence offers a foundational approach:
-
Starting Material : Begin with 2-fluorobenzoic acid or its protected ester (e.g., methyl 2-fluorobenzoate).
-
Nitration : Introduce a nitro group at position 5 (meta to the carboxylic acid) using mixed acid (HNO₃/H₂SO₄).
-
Reduction : Catalytically reduce the nitro group to an amine (e.g., H₂/Pd-C), yielding 5-amino-2-fluorobenzoic acid .
-
Bromination : Treat with N-bromosuccinimide (NBS) in ethanol at 0–5°C to install bromine at position 6 (para to fluorine), achieving 6-bromo-5-amino-2-fluorobenzoic acid .
-
Diazotization-Hydrolysis : Convert the amine to a carboxylic acid via diazotization (NaNO₂/H₂SO₄) and hydrolysis (H₃O⁺), yielding 6-bromo-2-fluoro-3-carboxybenzoic acid .
Key Considerations:
Key Considerations:
Alternative Route: Directed Ortho-Metalation
For substrates lacking halogens, directed ortho-metalation (DoM) can position the boronic acid group:
-
Starting Material : 2-Fluoro-3-carboxybenzoic acid (protected as an amide or ester).
-
Metalation : Use LDA (lithium diisopropylamide) to deprotonate ortho to the directing group (amide/ester).
-
Borylation : Quench with B(OMe)₃ followed by acidic workup to install boronic acid.
-
Bromination : Electrophilic bromination (Br₂/FeBr₃) at position 6 (para to fluorine).
Key Considerations:
-
Directing Group Strength : Amides provide stronger ortho-directing effects than esters.
-
Functional Group Tolerance : Bromination must precede boronic acid installation if using this route.
Comparative Analysis of Synthetic Routes
Experimental Optimization and Challenges
Regioselectivity in Bromination
The position of bromination is critical. In 2-fluoro-3-carboxybenzoic acid derivatives, the fluorine atom directs electrophiles to positions 4 and 6 (ortho/para), while the carboxylic acid directs meta. Competition between these effects necessitates careful control:
Boronic Acid Stability
Boronic acids are prone to protodeboronation under acidic or basic conditions. Mitigation strategies include:
-
Pinacol Ester Protection : Stabilize the boronic acid as a pinacol ester until the final step.
-
Neutral pH Workup : Avoid prolonged exposure to strong acids/bases during isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically converting the boronic acid group to a hydroxyl group.
Reduction: Reduction reactions can target the carboxyl group, converting it to an aldehyde or alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
Oxidation: 6-Bromo-3-carboxy-2-fluorophenol.
Reduction: 6-Bromo-3-hydroxy-2-fluorophenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the substituent introduced.
Scientific Research Applications
6-Bromo-3-carboxy-2-fluorophenylboronic acid is used in various scientific research applications:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.
Biology: In the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which 6-Bromo-3-carboxy-2-fluorophenylboronic acid exerts its effects typically involves its role as a boronic acid reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form a new carbon-carbon bond. This process is crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-bromo-3-carboxy-2-fluorophenylboronic acid with structurally analogous boronic acids, focusing on substituent effects, reactivity, and applications.
Table 1: Structural Comparison of Key Boronic Acid Derivatives
Key Differences and Implications
Functional Group Effects
- Carboxylic Acid (-COOH) vs. Ester (-COOCH₃) : The methyl ester in is hydrolytically labile, making it a precursor to the carboxylic acid form. The free -COOH group in the target compound enhances water solubility and acidity (pKa ~2-3), which may stabilize the boronic acid via hydrogen bonding .
- Ethoxy (-OCH₂CH₃) vs. Carboxylic Acid : Ethoxy-substituted analogs (e.g., ) exhibit lower acidity and higher lipophilicity, favoring organic-phase reactions.
Halogen Substituents Fluoro (-F) vs.
Steric and Electronic Effects
- The benzyloxy group in introduces steric bulk, which may hinder cross-coupling efficiency but improve crystallinity for structural studies.
- Trifluoromethyl (-CF₃) groups (e.g., in ) provide strong electron withdrawal but are absent in the target compound.
Table 2: Reactivity and Application Insights
Research Findings and Challenges
- Synthetic Challenges : The target compound’s synthesis likely involves halogenation and carboxylation steps, as seen in related compounds (e.g., bromination of benzoic acid derivatives in ).
- Stability Issues : Methoxycarbonyl derivatives () are discontinued, suggesting instability or purification difficulties, whereas the carboxylic acid form may offer better shelf life.
- Structural Characterization : Single-crystal X-ray diffraction (as in ) is critical for confirming boronic acid geometry and hydrogen-bonding networks.
Biological Activity
6-Bromo-3-carboxy-2-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and therapeutic applications, supported by relevant data tables and case studies.
6-Bromo-3-carboxy-2-fluorophenylboronic acid is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property makes it a valuable tool in various biological applications, particularly in drug development and molecular biology.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BBrF₃O₂ |
| Molecular Weight | 232.83 g/mol |
| Melting Point | 150-152 °C |
| Solubility | Soluble in water |
The biological activity of 6-Bromo-3-carboxy-2-fluorophenylboronic acid primarily stems from its interaction with various enzymes and receptors. Boronic acids are known to inhibit serine proteases and other enzymes involved in cellular signaling pathways. Specifically, this compound has shown potential as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine synthesis.
In Vitro Studies
Recent studies have demonstrated that 6-Bromo-3-carboxy-2-fluorophenylboronic acid exhibits significant inhibitory activity against DHODH. The inhibition is characterized by an IC50 value indicating the concentration required to inhibit 50% of enzyme activity.
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| 6-Bromo-3-carboxy-2-fluorophenylboronic acid | 0.250 ± 0.11 | DHODH |
This inhibition leads to a depletion of pyrimidine nucleotides, effectively halting cell cycle progression in cancer cells, which rely on these nucleotides for DNA synthesis and repair.
Case Studies
- Colon Cancer Cell Lines : In vitro assays using HCT116 colon cancer cells demonstrated that treatment with 6-Bromo-3-carboxy-2-fluorophenylboronic acid resulted in significant growth inhibition. The mechanism was linked to reduced DHODH activity, leading to decreased pyrimidine levels.
- Synergistic Effects : Further studies indicated that this compound could enhance the efficacy of existing chemotherapeutic agents such as doxorubicin when used in combination therapies. This synergistic effect was attributed to the compound's ability to sensitize cancer cells to apoptosis by targeting metabolic pathways essential for cell survival.
In Vivo Evaluations
In vivo studies using mouse models have shown promising results for the therapeutic application of 6-Bromo-3-carboxy-2-fluorophenylboronic acid. Biodistribution studies revealed targeted accumulation in tumor tissues, suggesting potential for selective delivery in cancer therapy.
Q & A
Q. What are the recommended synthetic routes for 6-Bromo-3-carboxy-2-fluorophenylboronic acid, and how do reaction conditions influence yield and purity?
Synthesis typically involves sequential functionalization of a benzene ring. A common approach is:
- Step 1 : Bromination at the para position relative to the boronic acid group, using reagents like NBS (N-bromosuccinimide) under radical conditions .
- Step 2 : Fluorination via diazotization followed by Balz-Schiemann reaction, ensuring regioselectivity at the ortho position .
- Step 3 : Carboxylic acid introduction via oxidation of a methyl or hydroxymethyl group (e.g., using KMnO₄ or RuO₄ under acidic conditions) .
Key considerations : - Boronic acid stability: Use anhydrous conditions and low temperatures (0–6°C) to prevent protodeboronation .
- Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water) improves purity (>97% achievable) .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
Primary techniques :
Q. What are the optimal storage conditions to maintain stability?
- Temperature : Store at 0–6°C in amber vials to prevent thermal degradation and light-induced side reactions .
- Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid boronic acid hydrolysis .
- Short-term stability : Stable in dry DMSO or DMF for ≤1 week at -20°C .
Advanced Research Questions
Q. How does the electronic interplay of Br, F, and COOH substituents influence reactivity in cross-coupling reactions?
Q. What strategies mitigate competing side reactions (e.g., protodeboronation or esterification) in protic solvents?
- Protodeboronation prevention :
- Carboxylic acid protection :
Q. How can computational modeling predict tautomerization or regioselectivity in derivatization reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
